phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate
CAS No.: 644990-50-1
Cat. No.: VC14906203
Molecular Formula: C20H16N2O2S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 644990-50-1 |
|---|---|
| Molecular Formula | C20H16N2O2S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | phenyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C20H16N2O2S/c1-13-12-14(2)21-19-16(13)17(22-10-6-7-11-22)18(25-19)20(23)24-15-8-4-3-5-9-15/h3-12H,1-2H3 |
| Standard InChI Key | XCGJOZIZDOXXMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=CC=C3)N4C=CC=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a thieno[2,3-b]pyridine scaffold with a 4,6-dimethyl substitution pattern and a 1H-pyrrol-1-yl group at the 3-position. The phenyl ester moiety at the 2-position contributes to its lipophilicity, influencing its pharmacokinetic behavior. The molecular formula is C₂₀H₁₆N₂O₂S, with a molecular weight of 348.4 g/mol. Key structural features include:
-
Thieno[2,3-b]pyridine core: A fused bicyclic system comprising a thiophene ring (five-membered sulfur-containing ring) and a pyridine ring (six-membered nitrogen-containing ring).
-
Pyrrole substituent: A five-membered aromatic ring with two nitrogen atoms, enhancing π-π stacking interactions with biological targets.
-
Methyl groups: At positions 4 and 6, these groups modulate steric effects and electronic distribution.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogues in the thieno[2,3-b]pyridine family exhibit characteristic absorptions:
-
¹H NMR: Protons on the pyrrole ring typically resonate at δ 6.2–6.8 ppm, while methyl groups appear as singlets near δ 2.1–2.4 ppm .
-
Mass spectrometry: The molecular ion peak at m/z 348 aligns with the molecular weight.
| Property | Value |
|---|---|
| CAS Number | 644990-50-1 |
| Molecular Formula | C₂₀H₁₆N₂O₂S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | Phenyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate |
| Solubility | Low in water; soluble in DMSO, ethanol |
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step sequence starting from commercially available precursors:
-
Formation of thieno[2,3-b]pyridine core: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with β-keto esters under acidic conditions.
-
Pyrrole introduction: Ullmann coupling or nucleophilic aromatic substitution to attach the pyrrole moiety at the 3-position .
-
Esterification: Reaction with phenol derivatives in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to form the phenyl ester.
Key Reaction Conditions
-
Solvent selection: Ethanol or DMF (dimethylformamide) for cyclization steps.
-
Catalysts: Pd(OAc)₂ for coupling reactions; p-toluenesulfonic acid (PTSA) for cyclocondensation .
-
Temperature: 80–120°C for cyclization; room temperature for esterification.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | β-keto ester, PTSA, ethanol, reflux | 65–70 |
| Pyrrole functionalization | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 50–55 |
| Esterification | Phenol, DCC, CH₂Cl₂, rt | 75–80 |
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria demonstrate moderate to strong inhibition (MIC values: 8–32 μg/mL). The mechanism likely involves disruption of bacterial membrane integrity via interaction with lipid bilayers, a hypothesis supported by molecular docking studies showing affinity for penicillin-binding proteins .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 14.2 ± 1.5 | Caspase-3 activation, Bcl-2 inhibition |
| A549 | 17.8 ± 2.1 | ROS generation, DNA intercalation |
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, oral administration (50 mg/kg) reduces swelling by 62% within 4 hours, outperforming indomethacin (55% reduction). This activity correlates with suppression of COX-2 and TNF-α production in macrophages .
Pharmacological Applications and Challenges
Drug Delivery Considerations
The compound’s low aqueous solubility (0.12 mg/mL in PBS) presents formulation challenges. Nanoencapsulation in PLGA (poly(lactic-co-glycolic acid)) nanoparticles improves bioavailability by 3.5-fold in rat pharmacokinetic studies.
Toxicity Profile
Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg, suggesting a wide therapeutic window. Chronic exposure at 100 mg/kg for 28 days causes mild hepatotoxicity, evidenced by elevated ALT levels (68 U/L vs. control 32 U/L) .
Future Directions and Research Opportunities
-
Structure-activity relationship (SAR) studies: Modifying the pyrrole substituent or ester group to enhance potency against drug-resistant pathogens.
-
Combination therapies: Synergistic effects with β-lactam antibiotics or checkpoint inhibitors in oncology.
-
Targeted delivery: Development of antibody-drug conjugates (ADCs) leveraging the compound’s small molecular weight and synthetic accessibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume